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Compound of Interest

2-(2-Methoxyphenoxy)-1-(4-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B2403832

An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone, a molecule of interest within the broader class of phenoxy ketone
derivatives. While specific research on this compound is emerging, this document synthesizes
available data on its chemical properties, synthesis, and analytical characterization. Drawing
upon established knowledge of structurally related compounds, we explore its potential
pharmacological applications, particularly in oncology, inflammation, and neurodegenerative
diseases. This guide is intended to serve as a foundational resource for researchers and drug
development professionals, providing both established facts and scientifically-grounded
hypotheses to stimulate further investigation into this promising chemical entity.

Introduction and Chemical Identity

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone belongs to the family of aromatic
ketones, characterized by a central ethanone bridge linking a 4-methoxyphenyl group and a 2-
methoxyphenoxy group. The presence of methoxy and phenoxy moieties suggests potential for
diverse biological activities, as these functional groups are prevalent in numerous
pharmacologically active compounds.
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IUPAC Name: 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone[1]

Synonyms: While no common synonyms are widely established, systematic variations may be
encountered in literature and chemical databases.

Chemical Structure:

Figure 1: Chemical Structure of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are
crucial for understanding the compound's behavior in biological systems and for the
development of analytical methods.

Property Value Source
Molecular Formula C16H1604 [2]
Molecular Weight 272.3 g/mol [2]
CAS Number 19513-80-5 [2]

Synthesis and Characterization

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone can be achieved
through a Williamson ether synthesis, a robust and widely used method for forming ether
linkages.[3][4][5]

Synthetic Pathway

The primary synthetic route involves the reaction of a phenoxide with an a-haloketone.
Specifically, 2-methoxyphenol is deprotonated to its corresponding phenoxide, which then acts
as a nucleophile, displacing the bromide from 2-bromo-1-(4-methoxyphenyl)ethanone.[1]
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Figure 2: General schematic of the Williamson ether synthesis for the target compound.

Experimental Protocol: Synthesis

Materials:

2-bromo-1-(4-methoxyphenyl)ethanone[6]

2-methoxyphenol

Potassium carbonate (K2CQOs), anhydrous

Acetone, anhydrous

Potassium iodide (KI), catalytic amount (optional)

Procedure:

» To a solution of 2-methoxyphenol in anhydrous acetone, add anhydrous potassium
carbonate.

e Add a catalytic amount of potassium iodide (optional, to facilitate the reaction).
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To this mixture, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone in anhydrous
acetone dropwise at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove
inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 2-(2-
Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone as a white solid.[1]

Characterization Data

1H NMR Spectroscopy: The proton nuclear magnetic resonance (*H NMR) spectrum provides
confirmation of the molecular structure.

Chemical Shift

%) Multiplicity Integration Assignment Reference
ppm

Aromatic protons
8.02 d 2H ortho to the [1]

carbonyl group

Aromatic protons

of the
6.88-6.97 m 7H methoxyphenyl [1]
and phenoxy
rngs
Methylene
5.04-5.06 m 1H [1]

protons (-CHz-)

Methoxyl protons
3.89 d 6H [1]
(-OCHs)
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Potential Pharmacological Applications (Inferred
from Structural Analogs)

While direct pharmacological data for 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
is limited, the structural motifs present in the molecule are found in numerous compounds with
significant biological activities. This section explores potential therapeutic areas based on the
established pharmacology of these related compounds.

Anticancer Activity

Derivatives of 2-(substituted phenoxy) acetamide have demonstrated potential as anticancer
agents.[7][8] The presence of halogen and nitro groups on the phenoxy ring of these analogs
was shown to be favorable for anticancer activity.[7][8] Furthermore, methoxy-substituted
chalcones and flavones, which share structural similarities with the target compound, have
been extensively studied for their cytotoxic effects against various cancer cell lines.[9][10][11]
[12][13] These compounds can induce apoptosis through intrinsic pathways.[9]

Hypothesized Mechanism of Action: Based on related compounds, potential anticancer
mechanisms could involve the inhibition of key signaling pathways, such as the COX/LOX
pathways, or the induction of apoptosis.

( )
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and Metastasis
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Figure 3: Hypothesized anticancer mechanism of action.
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Anti-inflammatory Activity

Phenoxyacetamide and phenoxy acetic acid derivatives have been investigated for their anti-
inflammatory properties.[7][8][14][15] These compounds have shown potential as selective
COX-2 inhibitors, which is a key target in the development of anti-inflammatory drugs with
reduced side effects.[15]

Monoamine Oxidase (MAO) Inhibition

Several studies have highlighted the potential of phenoxy derivatives as inhibitors of
monoamine oxidases (MAO-A and MAO-B).[16][17][18][19][20] Inhibition of MAO-B is a
therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[16] The 2-
phenoxyethoxy and 8-phenoxymethylcaffeine analogues have been identified as potent and
selective MAO-B inhibitors.[16][20]

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of 2-(2-
Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.

Protocol Outline:
e Column: C18 reverse-phase column.

» Mobile Phase: A gradient of acetonitrile and water, with a small percentage of an acid
modifier like formic acid or acetic acid.

o Detection: UV detection at a wavelength corresponding to the compound's maximum
absorbance.

o Sample Preparation: The sample should be dissolved in a suitable solvent, such as
acetonitrile or methanol, and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the identification and quantification of the compound,
particularly for assessing purity and identifying byproducts.
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Protocol Outline:

Column: A non-polar or semi-polar capillary column.

Carrier Gas: Helium.

Injection: Split or splitless injection depending on the concentration.

Temperature Program: A temperature gradient to ensure good separation.

MS Detection: Electron ionization (El) with a full scan to obtain the mass spectrum.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-
(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. Information on closely related aromatic
ketones provides general guidance.[21][22][23][24][25]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

o Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
any dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[21][22]

Conclusion and Future Directions

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is a compound with significant
potential for further investigation in the field of drug discovery. Its structural similarity to known
bioactive molecules suggests that it may possess valuable pharmacological properties. Future
research should focus on:

e Pharmacological Screening: A comprehensive screening of the compound against a panel of
biological targets to identify its primary mechanism of action.

 In Vitro and In Vivo Studies: Evaluation of its efficacy and safety in relevant disease models.
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o Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize
potency and selectivity.

This technical guide provides a solid foundation for initiating such research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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